The Redox Switch: Methionine-35 Oxidation in Amyloid Beta Neurotoxicity
The Redox Switch: Methionine-35 Oxidation in Amyloid Beta Neurotoxicity
Technical Guide for CNS Researchers & Drug Discovery
Executive Summary
In the landscape of Alzheimer’s Disease (AD) pathology, the aggregation of Amyloid Beta (A
This guide details the dualistic role of Met35:
-
The Radical Generator: Met35 undergoes one-electron oxidation to form a sulfuranyl radical (
), initiating lipid peroxidation and membrane destruction.[5] -
The Aggregation Modulator: Oxidation to methionine sulfoxide (Met35-SO) significantly alters A
assembly kinetics, stabilizing soluble oligomers while inhibiting fibril formation.
This whitepaper provides the mechanistic grounding, experimental protocols, and validation workflows necessary to investigate Met35 oxidation in therapeutic contexts.
Part 1: The Molecular Mechanism
The Sulfuranyl Radical & Lipid Peroxidation
The "Butterfield Hypothesis" posits that A
The Reaction Cascade:
-
Radical Formation: In the presence of transition metals (Cu
, Fe ), Met35 loses an electron to form the sulfuranyl radical cation (Met35- ). -
Hydrogen Abstraction: This radical is highly reactive and abstracts allylic hydrogens from unsaturated membrane lipids (e.g., Arachidonic Acid).
-
Lipid Peroxidation: This triggers a chain reaction, generating lipid hydroperoxides and reactive aldehydes, specifically 4-hydroxy-2-nonenal (HNE) .
-
Neuronal Death: HNE covalently modifies key transmembrane proteins (e.g., Na
/K -ATPase, Glutamate Transporters), leading to calcium dysregulation and apoptosis.
The Aggregation Paradox
Oxidation of Met35 to its sulfoxide form (Met35-SO) changes the peptide's polarity.
-
Reduced Met35: Highly hydrophobic; drives rapid
-sheet stacking and fibrillization. -
Oxidized Met35-SO: More polar; sterically hinders the "steric zipper" interface required for fibril growth.
-
Result: Met35-SO A
aggregates slower but may stabilize small, soluble oligomers. This creates a nuance: while the sulfoxide product might appear less toxic in standard fibril assays, the process of generating it (via the radical) causes severe membrane damage.
Mechanistic Pathway Visualization
Figure 1: The dual pathway of Met35-mediated toxicity. The red path indicates the radical-mediated membrane damage (oxidative stress), while the dashed path shows the structural impact on aggregation kinetics.
Part 2: Experimental Protocols
Preparation of Monomeric A (Critical Pre-step)
Before testing oxidation, you must ensure the starting material is devoid of pre-formed aggregates.
-
Dissolve lyophilized A
(1-42) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM. -
Incubate at RT for 1 hour to disrupt hydrogen bonds.
-
Aliquot and evaporate HFIP under a stream of nitrogen gas or in a SpeedVac.
-
Store films at -80°C. This resets the peptide to a monomeric state.
Controlled Oxidation Protocol
This protocol generates Met35-SO A
Reagents:
-
Monomeric A
film -
Hydrogen Peroxide (
) 30% stock -
PBS (pH 7.4)
Workflow:
-
Reconstitution: Dissolve A
film in DMSO (to 5 mM) then dilute to 100 M in PBS. -
Oxidation: Add
to a final concentration of 1–10 mM .-
Note: High concentrations (10 mM) ensure 100% conversion to sulfoxide for structural studies. Lower concentrations (physiological range) are better for studying active radical generation.
-
-
Incubation: Incubate at 37°C for 4 hours.
-
Quenching: Remove excess
using a PD-10 Desalting Column or extensive dialysis against PBS. Crucial step to prevent from interfering with downstream cell assays.
Validation: Mass Spectrometry & ThT Assay
You must validate that Met35 is oxidized and that aggregation kinetics have shifted.
A. Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (ESI) or MALDI-TOF.
-
Target: Look for a mass shift of +16 Da (Oxygen addition).
-
Native A
(1-42) MW: ~4514.1 Da -
Oxidized A
(1-42) MW: ~4530.1 Da
-
-
Warning: Avoid in-source oxidation during MS analysis by using low capillary voltages.
B. Thioflavin T (ThT) Fluorescence
-
Setup: Incubate Native vs. Oxidized A
(10 M) with 10 M ThT. -
Readout: Ex 440nm / Em 485nm over 24 hours.
-
Expected Result: Native A
shows a sigmoidal growth curve (fibrils). Oxidized A shows a significantly extended lag phase and lower fluorescence plateau (inhibited fibrillization).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating Met35-oxidized Amyloid Beta.
Part 3: Data Interpretation & Therapeutic Implications
Comparative Data Profile
When analyzing results, use this reference table to interpret the phenotypic switch caused by Met35 oxidation.
| Feature | Native A | Oxidized A | Mechanism |
| Mass | ~4514 Da | ~4530 Da (+16) | Oxygen addition to Sulfur |
| Solubility | Low (Hydrophobic) | Higher (Polar Sulfoxide) | Polarity of SO group |
| Fibrillization | Fast (Sigmoidal) | Slow / Inhibited | Steric hindrance in |
| Oligomer Stability | Transient | Stabilized | Kinetic trap |
| Lipid Peroxidation | High (Active Radical) | Low (Already Oxidized) | Radical generation potential |
| Membrane Toxicity | High | Variable* | Toxicity depends on radical flux |
Therapeutic Targets
Understanding this mechanism opens specific drug discovery avenues:
-
Methionine Sulfoxide Reductase (MsrA/B) Mimetics: Enzymes that reverse Met35-SO back to Met35. While this restores fibrillization potential, it may reduce the "toxic oligomer" pool or reset the redox cycle.
-
Radical Scavengers: Antioxidants specifically targeting the hydrophobic bilayer (e.g., Vitamin E) to intercept the sulfuranyl radical before it attacks lipids.
-
Substitution Mutants (Research Tools):
-
A
-M35Nle (Norleucine): Isosteric to Methionine but cannot be oxidized. Used as a negative control to prove oxidative toxicity. -
A
-M35L (Leucine): Another oxidation-resistant variant.
-
References
-
Butterfield, D. A., & Boyd-Kimball, D. (2005).[7] The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[1][2][5][7][8][9][10][11][12] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Hou, L., Kang, I., Marchant, R. E., & Zagorski, M. G. (2002).[12] Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[11][13] Journal of Biological Chemistry.
-
Butterfield, D. A., et al. (2010). In vivo oxidative stress in brain of Alzheimer disease transgenic mice: Requirement for methionine 35 in amyloid beta-peptide of APP.[9] Free Radical Biology and Medicine.
-
Misiti, F., et al. (2010).[2][14] Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function.[2][14] Neurochemistry International.[14]
-
Chen, M., & Cook, K. D. (2007).[15] Oxidation artifacts in the electrospray mass spectrometry of Abeta Peptide. Analytical Chemistry.
Sources
- 1. Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Methionine-35 in Alzheimer’s amyloid-beta peptide and the aggregation of the oxidized peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity: implications for neurodegeneration in Alzheimer's disease brain. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo oxidative stress in brain of Alzheimer disease transgenic mice: Requirement for methionine 35 in amyloid beta-peptide of APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of amyloid-β1-42 fibril structure by methionine-35 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 14. mdpi.com [mdpi.com]
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